

Cyanine7.5 amine molecular weight and formula

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Compound of Interest

Compound Name: Cyanine7.5 amine

Cat. No.: B15554013

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In-Depth Technical Guide: Cyanine7.5 Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on **Cyanine7.5 amine**, a near-infrared (NIR) fluorescent dye. This reagent is notable for its free amino group, which allows for covalent labeling of molecules with activated carboxylic acid derivatives.

Core Molecular Data

The fundamental molecular properties of **Cyanine7.5 amine** are summarized below. This data is essential for accurate experimental design, including reaction stoichiometry and characterization of conjugates.

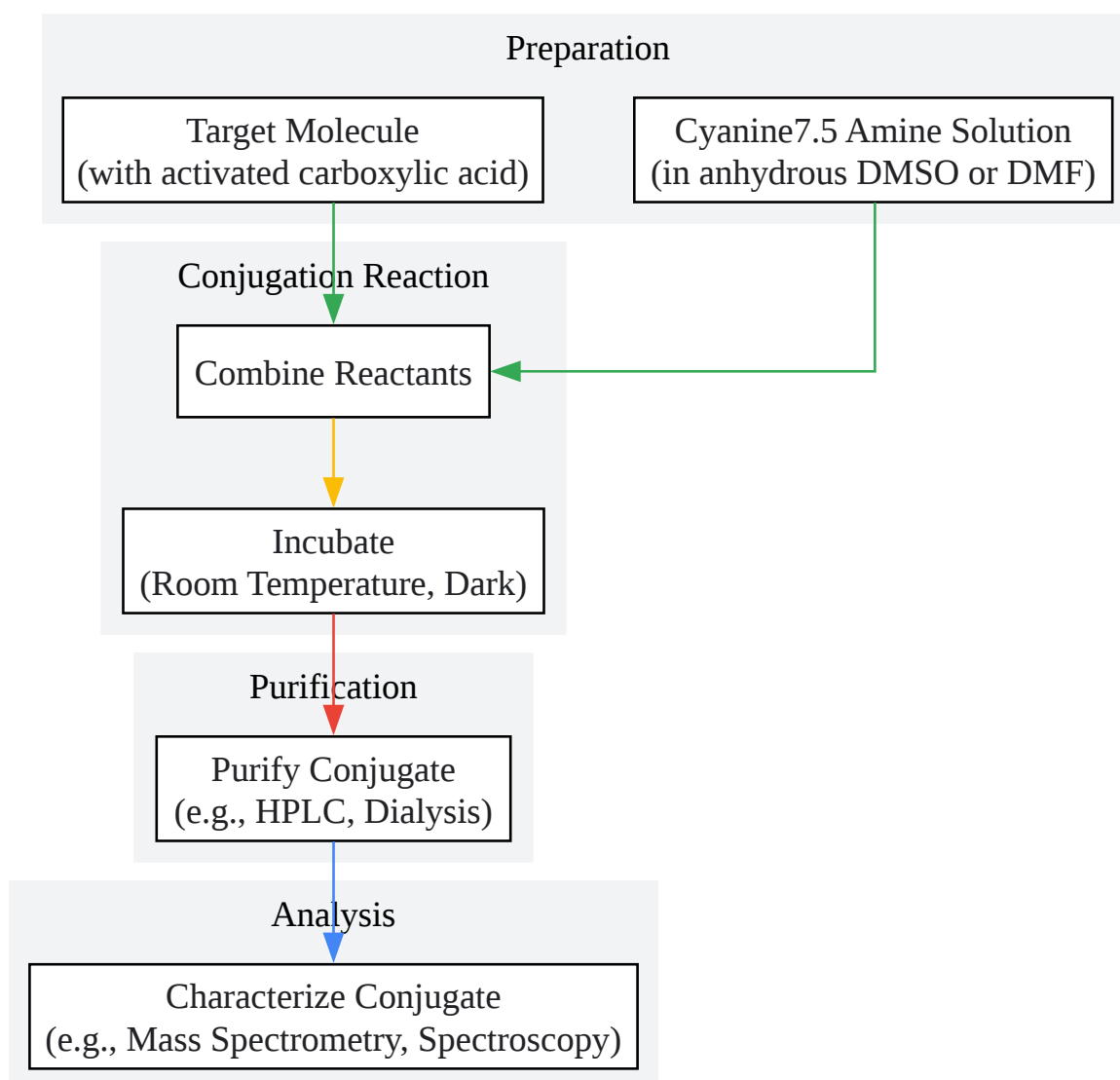
Property	Value	References
Chemical Formula	C ₅₁ H ₆₄ Cl ₂ N ₄ O	[1] [2] [3]
Molecular Weight	819.99 g/mol	[2] [3]
Alternate Molecular Weight	820.00 g/mol	[1]

Note: Batch-specific molecular weights may vary due to factors such as hydration, which can affect solvent volume calculations for stock solutions.[\[1\]](#) One supplier reports a molecular formula of C₅₁H₆₄N₄O and a corresponding molecular weight of 749.1 g/mol ; however, the

formula $C_{51}H_{64}Cl_2N_4O$ and a molecular weight of approximately 820 g/mol are more commonly cited^{[1][2][3][4]}.

Experimental Workflow: Labeling with Cyanine7.5 Amine

The primary utility of **Cyanine7.5 amine** in a research context is its application in conjugation reactions. The free primary amine group serves as a nucleophile that can react with electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. A generalized workflow for this process is outlined below.



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Caption: Generalized workflow for conjugating **Cyanine7.5 amine** to a target molecule.

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Ontario, CA 91761, United States

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Email: info@benchchem.com